Product packaging for Spiro[2.4]heptan-5-ol(Cat. No.:CAS No. 19740-30-8)

Spiro[2.4]heptan-5-ol

Cat. No.: B3113697
CAS No.: 19740-30-8
M. Wt: 112.17 g/mol
InChI Key: SXUIBYVJKCKGSE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

Spirocycles, which are ring systems where two rings are joined by a single common atom, are increasingly important in chemical research, particularly in medicinal chemistry and drug discovery. tandfonline.comtandfonline.comnih.gov Their inherent three-dimensional nature allows for the projection of functional groups in various spatial orientations, which can lead to more specific interactions with biological targets like proteins. tandfonline.com This three-dimensionality is a key advantage over flatter aromatic systems. tandfonline.com

The rigid or conformationally restricted nature of many spirocycles, especially those with smaller rings, helps to lock a molecule's shape. tandfonline.comtandfonline.com This conformational restraint can improve a compound's binding affinity to a target and reduce interactions with unintended targets, potentially leading to fewer side effects. tandfonline.com

Furthermore, incorporating spirocyclic scaffolds into molecules can positively influence their physicochemical properties. tandfonline.com Shifting from planar, aromatic structures to those with a higher proportion of sp3-hybridized carbon atoms, as found in spirocycles, generally correlates with improved solubility, metabolic stability, and pharmacokinetic profiles. tandfonline.com For instance, azaspirocycles have demonstrated higher solubility and metabolic stability compared to their non-spirocyclic counterparts. tandfonline.com

Spirocyclic motifs are also found in a variety of natural products, which have evolved to interact with biological systems. tandfonline.comresearchgate.net This natural prevalence underscores their potential as valuable scaffolds in the design of new therapeutic agents. tandfonline.com

Overview of Spiro[2.4]heptane as a Unique Scaffold

The spiro[2.4]heptane framework, the core of Spiro[2.4]heptan-5-ol, is a notable scaffold in organic synthesis. It is composed of a three-membered cyclopropane (B1198618) ring fused to a five-membered cyclopentane (B165970) ring. This specific combination creates a rigid structure with a defined three-dimensional shape.

The presence of the strained cyclopropane ring makes the spiro[2.4]heptane scaffold a useful building block for creating more complex molecules. The strain within the small ring can be strategically released in chemical reactions to form new bonds and structures. This reactivity, coupled with the defined stereochemistry of the scaffold, allows chemists to synthesize a variety of complex molecular architectures with high precision.

In medicinal chemistry, the spiro[2.4]heptane scaffold is of interest for its ability to introduce a unique three-dimensional element into potential drug candidates. smolecule.com This can lead to improved binding with biological targets and enhanced "drug-like" properties. For example, the azaspiro[2.4]heptane scaffold, a variation where a carbon atom is replaced by nitrogen, has been shown to improve the metabolic stability of compounds. smolecule.com

The synthesis of molecules containing the spiro[2.4]heptane scaffold can be challenging due to the presence of the quaternary spiro-carbon. However, various synthetic methods have been developed to access these structures, often starting from readily available materials. acs.org The spiro[2.4]heptane derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the synthesis of some active pharmaceutical ingredients. teknoscienze.com

Properties of this compound:

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
IUPAC Name This compound
CAS Number 19740-30-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B3113697 Spiro[2.4]heptan-5-ol CAS No. 19740-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-1-2-7(5-6)3-4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUIBYVJKCKGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro 2.4 Heptan 5 Ol and Its Derivatives

Construction of the Spiro[2.4]heptane Core

The creation of the spiro[2.4]heptane skeleton, which features a cyclopropane (B1198618) ring fused at a single carbon atom to a cyclopentane (B165970) ring, can be accomplished through several strategic approaches. These methods range from classic cyclopropanation reactions to modern radical-mediated and metathesis-based cyclizations.

Cyclopropanation represents the most direct method for installing the three-membered ring onto a pre-existing five-membered carbocycle. The Simmons-Smith reaction and its modifications are particularly effective for this transformation. nih.govwikipedia.org This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324), which reacts with an alkene to form a cyclopropane ring stereospecifically. wikipedia.org

A prominent example is the synthesis of a key intermediate for an entecavir (B133710) analogue, which utilizes a Simmons-Smith cyclopropanation as a crucial step. nih.govtandfonline.com In this sequence, an exo-methylenecyclopentane derivative is treated with diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to efficiently generate the spiro[2.4]heptane core. nih.govtandfonline.com The reaction proceeds smoothly to afford the desired spirocyclic alcohol in high yield. nih.gov The hydroxyl group present on the cyclopentane ring can direct the cyclopropanation to occur on the same face of the molecule. organic-chemistry.org

PrecursorReagentsConditionsProductYieldReference
(3aS,4S,6R,6aR)-6-(trityloxymethyl)-2,2-dimethyl-5-methylenetetrahydrocyclopenta[d] Current time information in Le Flore County, US.smolecule.comdioxol-4-olEt₂Zn, CH₂I₂CH₂Cl₂, 0°C(3aS,4S,6R,6aR)-2,2-Dimethyl-6-(trityloxymethyl)tetrahydrospiro[cyclopenta[d] Current time information in Le Flore County, US.smolecule.comdioxole-5,1′-cyclopropan]-4-ol90% nih.gov

This interactive table summarizes the key parameters of a representative Simmons-Smith cyclopropanation reaction for the synthesis of a spiro[2.4]heptane derivative.

Other catalytic cyclopropanation methods have also been explored. For instance, the reaction of spiro[2.4]hepta-4,6-diene with diazomethane (B1218177) in the presence of copper or palladium catalysts can produce mono- and dicyclopropanated products. researchgate.net

Radical cyclizations provide a powerful alternative for constructing the cyclopentane portion of the spiro[2.4]heptane system. These reactions often proceed through highly reactive radical intermediates that can form carbon-carbon bonds intramolecularly.

In a notable synthesis, a radical-mediated 5-exo-dig cyclization was employed as a key step to prepare the methylenecyclopentane (B75326) precursor needed for a subsequent cyclopropanation. nih.govtandfonline.comtandfonline.com This strategy begins with an acyclic precursor containing a terminal alkyne. tandfonline.com The reaction, initiated by reagents such as triethylborane (B153662) (Et₃B), generates a carbon-centered radical that attacks the alkyne in a 5-exo fashion to form the five-membered ring. nih.govtandfonline.com This approach yielded a mixture of stereoisomers, with the desired anti-isomer being the major product. tandfonline.com

PrecursorReagentsConditionsProducts (anti:syn ratio)Combined YieldReference
Phenylselanyl-ethynyl selenide (B1212193) derivative(Me₃Si)₃SiH, Et₃BToluene, -50°Canti- and syn-methylenecyclopentane derivatives (5.1:1)85% tandfonline.com

This interactive table outlines the conditions and outcomes of a radical-mediated 5-exo-dig cyclization used to form a key cyclopentane intermediate.

Cycloaddition reactions offer another convergent pathway to the spiro[2.4]heptane framework. In these reactions, two separate molecules combine to form the cyclic product in a single step. A catalytic asymmetric 1,3-dipolar cycloaddition has been developed for the synthesis of highly functionalized 5-aza-spiro[2.4]heptanes, which are nitrogen-containing analogues of the core structure. rsc.org This method involves the reaction of an azomethine ylide with ethyl cyclopropylidene acetate, demonstrating that the spiro-junction can be formed directly through the cycloaddition process itself. rsc.org

Formal [2+1] cycloadditions have also been reported for the diastereoselective synthesis of spirocyclopropanes, including spiro[2.4]heptane derivatives, under mild conditions. mdpi.com

Intramolecular cyclization provides a robust method for forming one of the rings of the spiro[2.4]heptane system from a suitable acyclic or monocyclic precursor. One classic approach involves the intramolecular cyclization of a β-haloethyl-substituted cyclopentadiene (B3395910) under basic conditions. google.com For example, treating 1,2,3,4-tetramethyl-5-(2-chloroethyl)cyclopentadiene with n-butyllithium results in deprotonation followed by intramolecular nucleophilic substitution to close the cyclopropane ring, affording 4,5,6,7-tetramethyl-spiro[2.4]-hepta-4,6-diene with high efficiency. google.com

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for synthesizing complex cyclic and spirocyclic structures. rsc.org The RCM reaction utilizes transition metal catalysts, such as Grubbs catalysts, to form a new double bond between two existing alkene functionalities within the same molecule, thereby closing a ring. beilstein-journals.org This strategy can be applied to the synthesis of spirocycles by designing a diene precursor that, upon metathesis, forms the desired spirocyclic framework. vulcanchem.com

Cycloaddition Reactions for Spiro[2.4]heptane Formation

Stereoselective Synthesis of Spiro[2.4]heptan-5-ol

Achieving stereocontrol during the synthesis of this compound is critical, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The presence of multiple stereocenters in the target molecule necessitates the use of asymmetric synthetic strategies.

The use of a chiral auxiliary is a well-established strategy for inducing stereoselectivity in a chemical reaction. whiterose.ac.uk This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. whiterose.ac.uk The auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in excess. After the key stereocenter has been set, the auxiliary is removed, yielding an enantiomerically enriched product. whiterose.ac.uk

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principle can be applied based on syntheses of related chiral spirocyclic compounds. For instance, enantiopure starting materials like (2S,4R)-4-hydroxyproline have been employed to synthesize chiral 5-azaspiro[2.4]heptane derivatives. nih.govmdpi.com In such a synthesis, the inherent chirality of the proline-derived auxiliary controls the stereochemical outcome of key transformations, such as alkylation or cyclopropanation, before being cleaved. This general methodology provides a viable, albeit multi-step, pathway to access specific enantiomers of this compound and its derivatives. researchgate.net

Asymmetric Catalysis in this compound Synthesis

The creation of enantiomerically pure spirocyclic compounds is a significant focus in organic synthesis due to their unique three-dimensional structures which are valuable in fields like medicinal chemistry. rsc.org Asymmetric catalysis provides the most elegant solutions for establishing the desired stereochemistry. While direct asymmetric synthesis of this compound is not extensively documented, the principles are well-established through the synthesis of its derivatives.

Key strategies that are applicable to the spiro[2.4]heptane framework include:

Asymmetric Cycloaddition Reactions: Palladium complexes paired with chiral ligands have been successfully used in asymmetric [3+2] cycloaddition reactions to construct chiral spiro[2.4]heptanes with high enantioselectivity. rsc.org This approach builds the core carbon skeleton while simultaneously setting multiple stereocenters, including the spiro-carbon.

Phase-Transfer Catalysis: The asymmetric alkylation of glycine (B1666218) derivatives using chiral cinchona alkaloid-derived phase-transfer catalysts represents another powerful method. This has been employed to create N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug Ledipasvir, demonstrating the utility of this method in constructing complex spiro[2.4]heptane systems with high enantiomeric purity. researchgate.net

These catalytic systems offer a pathway to chiral spirocyclic precursors which can then be converted to this compound or its enantiomers through further chemical transformations.

Enantioselective Introduction of the Hydroxyl Moiety

A critical step in any asymmetric synthesis of this compound is the enantioselective introduction of the alcohol functional group. This is most commonly achieved through the asymmetric reduction of the prochiral precursor, Spiro[2.4]heptan-5-one.

Catalytic Asymmetric Reduction: The Corey-Itsuno (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones. wikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). The catalyst coordinates to both the borane and the ketone, positioning the carbonyl group for a face-selective intramolecular hydride transfer, which yields the alcohol with high enantiomeric excess. wikipedia.org The stereoselectivity is influenced by reaction conditions, such as temperature, requiring anhydrous environments for optimal results. wikipedia.org

Biocatalytic Reduction: Enzymes and whole-cell systems offer a green and highly selective alternative for generating chiral alcohols. Microbial reductions of spirocyclic ketones using strains of Saccharomyces cerevisiae (baker's yeast) have been shown to be effective. These biocatalytic systems can reduce prochiral ketones with predictable stereochemistry, often following Prelog's rule, where the hydride is delivered to the Re face of the carbonyl group. This method has successfully produced chiral spiro-alcohols with high enantiomeric excess.

Method Catalyst/Reagent Key Features
Corey-Itsuno (CBS) Reduction Chiral Oxazaborolidine / BoraneCatalytic, high enantioselectivity, well-defined mechanism. wikipedia.org
Microbial Reduction Saccharomyces cerevisiaeHigh enantiomeric excess, predictable stereochemistry (Prelog's rule), environmentally benign.

Functional Group Interconversions Leading to this compound

Beyond building the chiral centers from the ground up, this compound can be synthesized through the modification of functional groups on a pre-existing spiro[2.4]heptane skeleton.

Reduction of Spiro[2.4]heptanones

The most direct and common route to this compound involves the reduction of its corresponding ketone, Spiro[2.4]heptan-5-one. The choice of reducing agent determines the stereochemical outcome of the reaction.

Non-selective and Diastereoselective Reductions: Standard hydride reagents are widely used for this transformation.

Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent like methanol (B129727) is a common and mild method for reducing the ketone to the alcohol.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also effectively accomplishes this conversion under anhydrous conditions.

These reductions typically yield a mixture of diastereomers (cis- and trans-isomers) due to the two possible trajectories of hydride attack on the planar carbonyl group. However, significant diastereoselectivity can be achieved. For instance, bulky reducing agents such as L-Selectride are known to attack from the sterically less hindered face of the ketone, often resulting in high diastereoselectivity. unige.ch Furthermore, methods utilizing lithium dispersion with hydrated transition metal salts like FeCl₂·4H₂O have been developed for the highly stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohol isomer. organic-chemistry.org

Reducing Agent Typical Solvent Selectivity Notes
Sodium Borohydride (NaBH₄)MethanolLow to moderate diastereoselectivityCommon, mild laboratory reagent.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFLow to moderate diastereoselectivityPowerful reducing agent; requires anhydrous conditions.
L-SelectrideTHFHigh diastereoselectivityBulky reagent, attacks from the less hindered face. unige.ch
Lithium / FeCl₂·4H₂OTHFHigh diastereoselectivityFavors the thermodynamically more stable alcohol. organic-chemistry.org

Hydroxylation Reactions on Spiro[2.4]heptane Scaffolds

An alternative synthetic approach involves the introduction of a hydroxyl group onto a spiro[2.4]heptane scaffold that lacks oxygenation at the C-5 position. This is often accomplished by the hydration of a carbon-carbon double bond within the five-membered ring.

A classic and reliable method for this transformation is hydroboration-oxidation . This two-step procedure involves the reaction of an alkene with a borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by an oxidative workup with hydrogen peroxide and a base (e.g., sodium hydroxide). acs.org This sequence results in the anti-Markovnikov addition of water across the double bond, placing the hydroxyl group at the less substituted carbon. This strategy has been effectively used in the synthesis of related bicyclic systems to install a hydroxyl group with high regio- and stereocontrol. acs.org

Another advanced method involves a radical-mediated cyclization. For example, a 5-exo-dig radical cyclization can be used as a key step to construct the spiro[2.4]heptane core, which can then be further functionalized to introduce the desired hydroxyl group. nih.gov

Mechanistic Investigations of Reactions Involving Spiro 2.4 Heptan 5 Ol

Reaction Pathways and Transition State Analysis

The reactions of spiro[2.4]heptan-5-ol are largely governed by the interplay between the functional group chemistry of the secondary alcohol and the inherent strain of the spirocyclic system. Common transformations include oxidation, substitution, and rearrangements, each proceeding through distinct pathways and transition states.

The oxidation of the secondary alcohol in this compound to the corresponding ketone, spiro[2.4]heptan-5-one, is a fundamental reaction. This transformation can be achieved using various oxidizing agents. The mechanism of such oxidations typically involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based oxidants, followed by a rate-determining step of proton abstraction, often facilitated by a base.

Substitution reactions at the C5 position, replacing the hydroxyl group, proceed through mechanisms sensitive to the reaction conditions. Under acidic conditions, protonation of the hydroxyl group forms a good leaving group (water), leading to the formation of a secondary carbocation, the spiro[2.4]heptan-5-yl cation. The stability of this carbocation is a key factor influencing the reaction pathway. While secondary carbocations are generally less stable than tertiary ones, the spiro[2.4]heptane system presents a unique case. The proximity of the strained cyclopropane (B1198618) ring can influence the charge distribution and potentially lead to rearrangements. masterorganicchemistry.com The subsequent attack by a nucleophile on the carbocation or a rearranged intermediate yields the substitution product.

Computational studies on similar spirocyclic systems can provide insights into the transition states of these reactions. For instance, Density Functional Theory (DFT) calculations can be employed to model the energy profiles of different reaction pathways, helping to elucidate the preferred mechanistic route. Such studies can reveal the geometry of transition states and the activation energies required for different steps, such as the formation and rearrangement of carbocation intermediates. researchgate.net

Below is a table summarizing plausible reaction pathways for this compound.

Reaction TypeReagentsKey Intermediate(s)Plausible Mechanism
Oxidation CrO₃, H₂SO₄, acetoneChromate esterFormation of chromate ester followed by E2 elimination
Substitution (SN1-type) HBrSpiro[2.4]heptan-5-yl cationProtonation of alcohol, loss of water, nucleophilic attack
Substitution (SN2-type) PBr₃Phosphite esterFormation of a good leaving group, backside attack by bromide

Catalytic Mechanisms in this compound Transformations

Catalysis offers efficient and selective methods for the transformation of alcohols like this compound. Both metal-based and enzymatic catalysts can be employed, each operating through distinct mechanistic cycles.

Metal-Catalyzed Oxidations: Transition metal complexes, particularly those of ruthenium, palladium, and iron, are effective catalysts for the aerobic oxidation of alcohols. unimi.itrsc.orgacs.orgepa.gov For the oxidation of this compound, a plausible catalytic cycle using a ruthenium-based catalyst involves the following steps:

Formation of a ruthenium-alkoxide complex between the catalyst and this compound.

β-hydride elimination to form the corresponding ketone (spiro[2.4]heptan-5-one) and a ruthenium-hydride species.

Oxidation of the ruthenium-hydride species by an oxidant (e.g., molecular oxygen) to regenerate the active catalyst.

The efficiency and selectivity of such catalytic systems can be tuned by modifying the ligand environment around the metal center.

Enzymatic Transformations: Biocatalysis provides a green and highly selective alternative for the transformation of alcohols. Enzymes such as alcohol dehydrogenases (ADHs) can catalyze the oxidation of this compound with high enantioselectivity, which is particularly valuable for the synthesis of chiral molecules. The mechanism involves the transfer of a hydride from the alcohol to a cofactor, typically NAD⁺ or NADP⁺, within the enzyme's active site. The stereochemical outcome is determined by the specific orientation of the substrate within the active site.

Furthermore, enzymes like peroxidases, in combination with an oxidase for in-situ hydrogen peroxide generation, can facilitate oxidative rearrangements of similar furan-containing alcohols to form spirolactones in a one-pot system. acs.org This suggests potential for complex biocatalytic transformations starting from derivatives of this compound.

The following table presents a hypothetical comparison of catalytic systems for the oxidation of a generic secondary spirocyclic alcohol, illustrating the types of data relevant to mechanistic studies.

Catalyst SystemOxidantSolventTemperature (°C)Conversion (%)Selectivity (%)
[Ru(p-cymene)Cl₂]₂/K₂CO₃ O₂Toluene10095>99
Fe(NO₃)₃/TEMPO O₂CH₂Cl₂2592>99
Alcohol Dehydrogenase (ADH-A) NAD⁺Phosphate Buffer (pH 7.5)3099>99 (for one enantiomer)

Rearrangement Reactions of the Spiro[2.4]heptane System

The strained nature of the spiro[2.4]heptane framework makes it susceptible to rearrangement reactions, particularly when a reactive intermediate such as a carbocation is formed. The generation of the spiro[2.4]heptan-5-yl cation from this compound under acidic conditions can trigger skeletal rearrangements.

One plausible rearrangement is a Wagner-Meerwein type shift. The strain in the three-membered ring can be relieved through the migration of one of the cyclopropane C-C bonds to the adjacent carbocationic center. This would lead to a ring-expanded carbocation, a bicyclo[3.2.0]heptyl cation. The subsequent reaction of this rearranged cation with a nucleophile would result in the formation of a bicyclo[3.2.0]heptane derivative. The regioselectivity of the bond migration and the subsequent nucleophilic attack would be influenced by the relative stabilities of the possible carbocation intermediates.

Another possibility involves the participation of the cyclopropyl (B3062369) group in stabilizing the carbocation through homoconjugation, leading to a non-classical carbocation. Such intermediates can then be attacked by nucleophiles from different positions, leading to a mixture of products. Solvolysis studies of related spirocyclic systems have provided evidence for such rearrangements.

The table below outlines a potential rearrangement pathway for the spiro[2.4]heptane system originating from this compound.

Starting MaterialConditionsIntermediateRearranged Product
This compound Strong Acid (e.g., H₂SO₄)Spiro[2.4]heptan-5-yl cationBicyclo[3.2.0]heptane derivatives
Spiro[2.4]heptan-5-yl tosylate Solvolysis (e.g., in acetic acid)Spiro[2.4]heptan-5-yl cationBicyclo[3.2.0]heptyl acetate

These mechanistic investigations highlight the rich and complex chemistry of this compound. The interplay of its functional group and strained spirocyclic core opens up diverse reaction pathways, offering opportunities for the synthesis of complex molecular architectures. Further computational and experimental studies are needed to fully elucidate the intricate details of its reactivity.

Stereochemical and Conformational Analysis of Spiro 2.4 Heptan 5 Ol

Elucidation of Absolute and Relative Stereochemistry

Spiro[2.4]heptan-5-ol possesses a spirocyclic core that introduces significant steric strain, influencing its three-dimensional structure. The stereochemistry of spiro compounds can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. numberanalytics.com Computational methods, including Density Functional Theory (DFT) calculations, are also employed to predict and analyze their stereochemical configurations. numberanalytics.com

The stereochemistry of the spiro[2.4]heptane framework is critical to the potency of its derivatives in biological systems. For instance, the stereocenter at the spiro atom can significantly impact the biological activity of these compounds. epo.org The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration (R/S) at the spiro carbon.

The relative stereochemistry of substituents on the cyclopentane (B165970) ring in relation to the cyclopropane (B1198618) ring is crucial. In this compound, the hydroxyl group at the C-5 position can be oriented either cis or trans to the cyclopropane ring, resulting in two diastereomers. The specific arrangement of these groups in space defines the relative stereochemistry.

Conformational Dynamics and Energetics

The conformation of this compound is dictated by the interplay of ring strain in the cyclopropane and cyclopentane rings. The cyclopentane ring is not planar and adopts various puckered conformations, such as the envelope and twist forms, to relieve steric strain. The presence of the spiro-fused cyclopropane ring further restricts the conformational flexibility of the cyclopentane ring.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of spiro compounds. numberanalytics.com Techniques like dynamic NMR can be used to follow the interconversion between different conformations. rsc.orgrsc.org Computational studies can provide insights into the relative energies of different conformations and the energy barriers for their interconversion. numberanalytics.com For instance, a conformational switch in the tetrahydrofuran (B95107) ring of two spirocyclic NK-1 antagonists was observed to allow the C-3-aryl group to be equatorial in both epimers, leading to a similar arrangement of the aryl rings. nih.gov

The hydroxyl group at the C-5 position can exist in either an axial or equatorial position in the various cyclopentane ring conformations. The relative stability of these conformers is influenced by steric interactions and intramolecular hydrogen bonding.

Influence of Substituents on this compound Stereochemistry

The introduction of substituents on the spiro[2.4]heptane framework can significantly influence its stereochemistry. The nature, size, and position of these substituents can affect the preferred conformation and the relative stability of diastereomers. For example, the introduction of a methyl group can lead to distinct singlets in ¹H-NMR spectra.

In the case of 5-aza-spiro[2.4]heptane derivatives, the stereochemistry is crucial for their application in drug discovery. rsc.org The synthesis of these compounds can be achieved with high diastereoselectivity. acs.org The stereochemical outcome of reactions involving spiro[2.4]heptane derivatives is often governed by steric hindrance and electronic effects of the existing substituents. For instance, in the synthesis of spiro 2,5-dihydrofuran (B41785) derivatives, the 17-hydroxy group of steroids undergoes allylation. beilstein-journals.org

The stereochemistry of substituents can also impact the biological activity of spiro[2.4]heptane derivatives. For example, the (7R)-enantiomer of 5-azaspiro[2.4]heptan-7-ol hydrochloride shows distinct pharmacological advantages over its (7S)-counterpart. smolecule.com

Diastereomeric and Enantiomeric Purity Assessment Methodologies

Assessing the diastereomeric and enantiomeric purity of this compound and its derivatives is essential, particularly in pharmaceutical applications where a specific stereoisomer may be responsible for the desired therapeutic effect. skpharmteco.com

Diastereomeric Purity: The diastereomeric excess (de) quantifies the amount of one diastereomer in a mixture. unacademy.com Diastereomers have different physical properties and can often be separated and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). skpharmteco.comunacademy.com NMR spectroscopy can also be used to determine the ratio of diastereomers by integrating the signals corresponding to each isomer.

Enantiomeric Purity: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral chromatography is a primary technique for determining enantiomeric purity. numberanalytics.comskpharmteco.com This involves using a chiral stationary phase (CSP) in HPLC or GC to selectively interact with one enantiomer more strongly than the other, leading to their separation. google.com Chiral catalysts can be used in the synthesis to produce an excess of one enantiomer. sigmaaldrich.com The enantiomeric excess (ee) is a measure of the purity of a chiral substance.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including Spiro[2.4]heptan-5-ol. It provides detailed information about the chemical environment of individual atoms.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon-¹³C signals in the complex spectrum of this compound.

COSY (COrrelation SpectroscopY): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between the proton on the carbon bearing the hydroxyl group (C5-H) and the protons on the adjacent carbons (C4-H₂ and C6-H₂). It also helps to trace the connectivity within the cyclopentane (B165970) and cyclopropane (B1198618) rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning the carbon resonances based on the already assigned proton signals. For instance, the signal for the C5-H proton will show a cross-peak with the C5 carbon signal.

A combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is a critical step in the structural elucidation of this compound. sdsu.eduscience.govyoutube.com

NOE-based Stereochemical Assignments

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space, regardless of whether they are connected through bonds. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect SpectroscopY), are powerful tools for determining the stereochemistry of molecules like this compound.

By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of the hydroxyl group and the protons on the two rings. For example, an NOE correlation between the C5-H proton and specific protons on the cyclopropane ring would indicate their spatial proximity and help to establish the cis or trans relationship between the hydroxyl group and the cyclopropane ring.

Dynamic NMR Studies for Conformational Analysis

The cyclopentane ring in this compound is not planar and can undergo conformational changes, such as ring-puckering. Dynamic NMR spectroscopy involves acquiring NMR spectra at different temperatures to study these conformational dynamics. researchgate.net

At low temperatures, the rate of conformational exchange may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR spectrum with temperature, it is possible to determine the energy barriers for conformational interchange and to identify the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govksu.edu.sa These two techniques are complementary, as some vibrational modes may be active in one technique but not the other. edinst.comspectroscopyonline.com

IR Spectroscopy: In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclopentane and cyclopropane rings would appear around 2850-3000 cm⁻¹. The C-O stretching vibration would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹. ksu.edu.sa

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. ksu.edu.sa Therefore, the C-C stretching vibrations of the spirocyclic framework would be prominent in the Raman spectrum. The symmetric vibrations of the cyclopropane ring are also expected to show strong Raman scattering.

The combination of IR and Raman data provides a comprehensive vibrational profile of this compound, confirming the presence of the hydroxyl group and the spirocyclic alkane structure. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₇H₁₂O), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its molecular formula.

The mass spectrum also shows a fragmentation pattern that can provide structural information. The molecular ion peak ([M]⁺) would be observed at m/z 112. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (H₂O) to give a peak at m/z 94, and the cleavage of the rings. Analysis of the fragmentation pattern can help to confirm the connectivity of the atoms in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsional angles. vulcanchem.com

This technique would unambiguously determine the relative stereochemistry of the molecule, confirming the orientation of the hydroxyl group with respect to the spirocyclic ring system. researchgate.net The crystallographic data would also reveal details about the conformation of the cyclopentane ring and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.

Table of Spectroscopic Data for this compound

Technique Type of Information Expected Observations
NMR
¹H NMR Chemical environment of protons Signals for protons on the cyclopentane and cyclopropane rings, and the proton on the carbon with the -OH group.
¹³C NMR Carbon skeleton Signals for the seven carbon atoms, including the spiro-carbon and the carbon bearing the -OH group.
COSY ¹H-¹H coupling Correlations between adjacent protons in the rings.
HSQC ¹H-¹³C one-bond correlation Correlation of each proton with its directly attached carbon.
HMBC ¹H-¹³C long-range correlation Correlations between protons and carbons separated by 2-3 bonds, confirming connectivity.
NOESY Through-space ¹H-¹H correlation Determination of the relative stereochemistry of the hydroxyl group.
Vibrational Spectroscopy
IR Functional groups (polar bonds) Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹).
Raman Molecular framework (non-polar bonds) Strong C-C stretching vibrations of the spirocyclic system.
Mass Spectrometry
HRMS Molecular formula and weight Accurate mass measurement confirming C₇H₁₂O; Molecular ion peak at m/z 112.
X-ray Crystallography

Table of Compounds Mentioned

Compound Name
This compound
Spiro[2.4]heptane

Computational Chemistry Applied to Spiro 2.4 Heptan 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Spiro[2.4]heptan-5-ol. iranchembook.ir These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are calculated for related spirocyclic systems like spiro[2.4]hepta-4,6-diene to understand their electronic characteristics. researchgate.net

Table 1: Calculated Quantum Chemical Properties for a Molecule (Illustrative)

ParameterSymbolDefinitionSignificance for Reactivity
HOMO Energy EHOMOEnergy of the highest occupied molecular orbitalIndicates electron-donating ability
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbitalIndicates electron-accepting ability
Energy Gap ΔEELUMO - EHOMORelates to chemical stability and reactivity
Electronegativity χ-(EHOMO + ELUMO)/2Measures the tendency to attract electrons
Chemical Hardness η(ELUMO - EHOMO)/2Measures resistance to change in electron distribution

This table illustrates typical parameters obtained from quantum chemical calculations. The values are dependent on the specific level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules by simulating the atomic motions over time. mdpi.com For this compound, the five-membered cyclopentanol (B49286) ring is not planar and can adopt various puckered conformations, such as envelope and twist forms. Furthermore, the hydroxyl substituent can exist in different orientations relative to the ring system.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerHydroxyl OrientationRing PuckerRelative Energy (kcal/mol)
1 pseudo-equatorialEnvelope0.00
2 pseudo-axialEnvelope1.25
3 pseudo-equatorialTwist0.85
4 pseudo-axialTwist2.10

Note: This table presents hypothetical data to illustrate how MD simulations can be used to compare the stability of different molecular conformations.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. nih.gov Techniques like DFT can calculate the magnetic shielding tensors of atomic nuclei, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

These predicted spectra can be compared with experimental results to aid in the assignment of complex signals, especially for a molecule with a rigid and asymmetric structure like this compound. Discrepancies between predicted and observed spectra can point to dynamic effects, such as conformational exchange, or suggest a different molecular structure. In addition to NMR data, computational models can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) spectroscopy. This allows for the assignment of specific vibrational modes to the functional groups and skeletal framework of the molecule.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

Nucleus/ModePredicted ValueExperimental Value
¹³C (C-OH) 70.5 ppm69.8 ppm
¹³C (Spiro C) 35.2 ppm34.7 ppm
¹H (H-C-OH) 3.95 ppm3.89 ppm
IR (O-H stretch) 3450 cm⁻¹3420 cm⁻¹
IR (C-O stretch) 1080 cm⁻¹1075 cm⁻¹

This table is for illustrative purposes only and shows how computationally predicted spectroscopic data can be correlated with experimental measurements.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemistry can map the entire reaction pathway. researchgate.net

A common synthetic route to this alcohol involves the reduction of the corresponding ketone, Spiro[2.4]heptan-5-one. nih.gov Computational modeling can be used to study the mechanism of this reduction, for example, by sodium borohydride (B1222165). This involves locating the transition state structures for the hydride attack on the carbonyl carbon and calculating the activation energies. Such studies can explain the stereoselectivity of the reaction, predicting whether the hydride will preferentially attack from one face of the cyclopentanone (B42830) ring over the other, leading to a specific stereoisomer of the alcohol product. These theoretical models provide fundamental insights into the factors controlling reaction outcomes, such as steric hindrance and electronic effects. acs.org

Table 4: Hypothetical Calculated Energies for a Reaction Step (e.g., Ketone Reduction)

SpeciesDescriptionCalculated Relative Energy (kcal/mol)
Reactants Spiro[2.4]heptan-5-one + BH₄⁻0
Transition State Hydride approaching carbonyl carbon+12.5
Products Spiro[2.4]heptan-5-olate anion + BH₃-25.0

This table provides a simplified, hypothetical energy profile for a single step in a reaction mechanism as might be determined through computational modeling.

Synthetic Applications of Spiro 2.4 Heptan 5 Ol in Complex Molecule Construction

Spiro[2.4]heptan-5-ol as a Chiral Building Block

The stereochemically defined structure of this compound makes it an attractive chiral building block for asymmetric synthesis. The inherent ring strain and defined spatial arrangement of its functional groups allow for high levels of stereocontrol in subsequent transformations. smolecule.com Enantiomerically pure forms of this compound and its derivatives serve as valuable starting points for synthesizing molecules with specific stereochemical requirements, which is crucial in fields like medicinal chemistry where biological activity is often dependent on a single enantiomer. researchgate.netthieme-connect.com

The synthesis of chiral spirocycles is an active area of research, with methods such as asymmetric catalysis being employed to construct these valuable scaffolds. thieme-connect.comoaepublish.com For instance, chiral enantioenriched cyclopropylamines, which share structural motifs with spiro[2.4]heptane derivatives, are recognized as important scaffolds for various drugs. thieme-connect.com The rigid spiro[2.4]heptane framework can be used to control the stereochemical outcome of reactions at adjacent positions or in appended side chains. This control is exemplified in the synthesis of complex molecules where the spirocyclic core dictates the facial selectivity of approaching reagents.

Research has demonstrated the utility of related chiral spirocyclic ketones and alcohols in the asymmetric synthesis of various compounds, including substituted benzazepines and piperidines. researchgate.net While not directly involving this compound, these studies underscore the principle of using a rigid, chiral spiro-core to direct the formation of new stereocenters, a strategy directly applicable to derivatives of this compound.

Integration into Natural Product Synthesis

The spirocyclic motif is a recurring feature in a wide array of natural products, many of which exhibit significant biological activity. beilstein-journals.orgcambridgescholars.com The total synthesis of these complex molecules often represents a significant challenge, and the use of pre-formed spirocyclic building blocks like this compound can offer a more efficient and convergent approach. rsc.orgrsc.org

A notable application of spirocyclic intermediates is in the synthesis of palmarumycin and preussomerin-type natural products. For example, the spirocyclic compound 136 (see table below), synthesized via an oxidative spirocyclization, serves as a key intermediate in the total synthesis of deoxypreussomerin A (137 ) and palmarumycin CP₁ (138 ). beilstein-journals.org This strategy highlights how a central spirocyclic core, analogous to the spiro[2.4]heptane system, can be elaborated to achieve complex, biologically active targets.

The synthesis of other natural products containing cyclopropane (B1198618) rings, such as (+)-pedrolide, also showcases advanced strategies for constructing these strained ring systems, which are integral to the spiro[2.4]heptane structure. rsc.org The methodologies developed for these syntheses, including radical cyclizations, provide valuable insights into how the spiro[2.4]heptane skeleton can be assembled and functionalized. rsc.org

Compound NumberNameApplication
136 Spirocyclic IntermediateKey precursor in the synthesis of Deoxypreussomerin A and Palmarumycin CP₁ beilstein-journals.org
137 Deoxypreussomerin ATarget natural product beilstein-journals.org
138 Palmarumycin CP₁Target natural product beilstein-journals.org
29 (+)-PedrolideTarget natural product with a complex hexacyclic core rsc.org

Use in the Development of Spirocyclic Scaffolds for Advanced Materials

The unique three-dimensional and rigid conformation of spirocyclic compounds makes them attractive scaffolds for the development of advanced materials. smolecule.combldpharm.com The introduction of spiro-centers into molecular structures can significantly influence their physicochemical properties, such as solubility, metabolic stability, and molecular packing, which are critical for applications in materials science and medicinal chemistry. bldpharm.com this compound and its derivatives are being explored as monomers or key components in the synthesis of specialty polymers and other materials.

The conformational rigidity imparted by the spiro[2.4]heptane unit can lead to materials with well-defined three-dimensional structures. smolecule.com This is particularly relevant in the design of organic light-emitting diode (OLED) materials, microporous polymers for gas storage, and ligands for metal-organic frameworks (MOFs), where precise control over molecular shape and intermolecular interactions is paramount. bldpharm.com While specific examples detailing the polymerization of this compound are not widespread, the principles of using spirocyclic scaffolds to enhance material properties are well-established. For instance, incorporating spiro-scaffolds is known to increase the fraction of sp³-hybridized carbons (Fsp³), a property correlated with success in drug development and potentially beneficial for material stability. bldpharm.com

This compound Derivatives as Precursors for Nucleoside Analogues

One of the most significant applications of this compound derivatives is in the synthesis of carbocyclic nucleoside analogues, a class of compounds with important antiviral and anticancer properties. frontiersin.orggoogle.com In these analogues, the furanose sugar ring of natural nucleosides is replaced by a carbocyclic system, which can enhance metabolic stability. frontiersin.org

A key example is the synthesis of a novel entecavir (B133710) analogue, where the core structure is a spiro[2.4]heptane moiety. nih.gov The synthesis began with the efficient preparation of a spiro alcohol intermediate via radical-mediated cyclization and subsequent cyclopropanation under Simmons-Smith conditions. nih.govmdpi.com This spiro[2.4]heptane alcohol was then coupled with a purine (B94841) base using a Mitsunobu-type reaction to construct the final nucleoside analogue. nih.gov

This synthesized compound, 2-Amino-9-((4S,6S,7R)-6-Hydroxy-7-(hydroxymethyl)spiro[2.4]heptan-4-yl)-1,9-dihydro-6H-purin-6-one (4 ), demonstrated moderate anti-Hepatitis B Virus (HBV) activity with an EC₅₀ value of 0.12 µM and showed no cytotoxicity up to 100 µM. nih.gov

Table of Anti-HBV Activity

Compound EC₅₀ (µM) nih.gov Cytotoxicity (CC₅₀, µM) nih.gov Selectivity Index (SI) nih.gov
4 0.12 ± 0.02 > 100 > 833

| Entecavir (1) | ~0.0012 | Not reported in this study | Not reported in this study |

Similarly, 2'-spirocyclopropyl-carbocyclic nucleosides have been synthesized and evaluated as potential anti-HCV agents. psu.edu The cytosine nucleoside analogue 22 in this series exhibited significant anti-HCV activity with an EC₅₀ of 18.2 µM. psu.edu These studies collectively establish the spiro[2.4]heptane framework as a viable and promising scaffold for the design of novel nucleoside analogues with therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Spiro[2.4]heptan-5-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis of spiro compounds often involves cyclization or ring-closing strategies. For this compound, a plausible route is the acid-catalyzed intramolecular cyclization of a pre-functionalized precursor (e.g., a diol or epoxy intermediate). Optimization should focus on solvent polarity, temperature, and catalyst selection (e.g., BF₃·Et₂O for electrophilic activation). Reaction progress can be monitored via TLC or GC-MS. Ensure thorough purification using column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials or dimeric species .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign ¹H and ¹³C signals by comparing experimental data to similar spiro compounds. For example, in spiro[2.4]heptadiene systems, coupling constants (e.g., ¹H-¹H J-values) help confirm ring fusion geometry .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Confirm empirical formula consistency.
  • Chromatography : HPLC or GC with a polar stationary phase can assess purity .

Q. What are the key stability considerations for this compound under storage or experimental conditions?

  • Methodological Answer : Spiro compounds may exhibit strain-induced reactivity. Store this compound in inert atmospheres (argon/nitrogen) at low temperatures (-20°C) to prevent oxidation or ring-opening. Test stability under experimental conditions (e.g., pH, light exposure) via accelerated degradation studies monitored by NMR or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods predict the reactivity and thermodynamic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess strain energy and bond angles. Compare with experimental X-ray crystallography data if available.
  • Thermodynamic Data : Estimate ΔfH° (enthalpy of formation) using group additivity or reference data from analogous spiro systems (e.g., spiro[2.4]hepta-4,6-diene has ΔfH°gas = 56.8 kcal/mol) .
  • Reactivity Prediction : Use frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in spectral data interpretation for spiro compounds?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or overlapping signals. Strategies include:

  • Variable-Temperature NMR : Detect conformational exchange broadening.
  • Selective Decoupling : Isolate coupling networks (e.g., in spiro[2.4]heptadiene, selective decoupling clarified "inner" vs. "outer" alkene protons) .
  • 2D NMR (COSY, HSQC) : Resolve signal overlaps and assign stereochemistry .

Q. How can researchers design experiments to probe the bioactivity of this compound, given its structural novelty?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking to predict target binding (e.g., enzymes with hydrophobic active sites).
  • In Vitro Assays : Test cytotoxicity (MTT assay) and receptor affinity (SPR or fluorescence polarization).
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., halogenated derivatives) to identify critical functional groups .

Q. What experimental and computational approaches validate spiro aromaticity in this compound derivatives?

  • Methodological Answer :

  • NICS (Nucleus-Independent Chemical Shift) : Calculate aromaticity indices via DFT. Negative NICS values indicate aromatic character.
  • X-ray Diffraction : Analyze bond length alternation; uniform bond lengths suggest conjugation.
  • Magnetic Criteria : Measure diamagnetic anisotropy via NMR chemical shifts (e.g., deshielded protons in aromatic systems) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

  • Methodological Answer :

  • Reproduce Conditions : Strictly adhere to published protocols, noting subtle variables (e.g., solvent grade, stirring rate).
  • Cross-Validate Techniques : Compare NMR data with independent labs or computational predictions.
  • Error Analysis : Quantify instrument precision (e.g., NMR integration errors) and report confidence intervals .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility in spiro compound research?

  • Methodological Answer :

  • Detailed Supplementary Information : Include raw spectral data, chromatograms, and crystallographic files (CIF).
  • Step-by-Step Protocols : Specify equipment calibration (e.g., NMR shimming) and reaction workup (e.g., extraction volumes).
  • Data Deposition : Share datasets in repositories like PubChem or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.